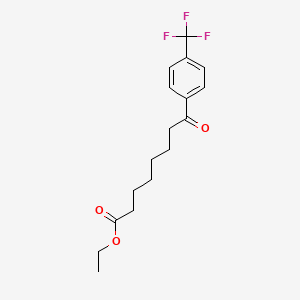

Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate

Description

Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate is a fluorinated ester characterized by an octanoate backbone, a ketone group at the 8th carbon, and a 4-trifluoromethylphenyl substituent. The trifluoromethyl (-CF$_3$) group imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidative degradation, making it valuable in pharmaceutical and organic synthesis .

Properties

IUPAC Name |

ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-2-23-16(22)8-6-4-3-5-7-15(21)13-9-11-14(12-10-13)17(18,19)20/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPICYULMSXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448586 | |

| Record name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-42-9 | |

| Record name | Ethyl η-oxo-4-(trifluoromethyl)benzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using hexane/ethyl acetate mixtures is standard for purification.

- Recrystallization: Ethanol or ethyl acetate is commonly used for recrystallization to improve purity.

- Spectroscopic Characterization: NMR (1H, 13C), LC-MS, and IR spectroscopy confirm the structure and purity.

- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Enolate Alkylation | Ethyl 8-oxo-octanoate, 4-trifluoromethylbenzyl halide | K2CO3 or NaH, DMF or similar solvent | RT to 60°C, 12–24 h | 70–85 | Straightforward, good regioselectivity | Requires strong base, possible side reactions |

| Organozinc Coupling | Ethyl 7-iodoheptanoate, 4-trifluoromethylbenzoyl chloride | Zn, LiCl, THF | 0–60°C, multi-step | 75–80 | High purity, adaptable | Multi-step, sensitive reagents |

| Microwave-assisted synthesis (related compounds) | Beta-keto esters, amidines | K2CO3, water or ethanol | Microwave irradiation, minutes | Up to 90 | Rapid, energy efficient | Limited reports for this exact compound |

Research Findings and Notes

- The presence of the trifluoromethyl group significantly influences the reactivity and stability of intermediates, often requiring careful temperature control and inert atmosphere conditions.

- The keto group at the 8-position is sensitive to strong nucleophiles and bases, necessitating mild reaction conditions during alkylation.

- Purity and yield are highly dependent on the choice of solvent and base; polar aprotic solvents like DMF or THF are preferred.

- The compound is commercially available from specialized chemical suppliers, indicating established synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 8-oxo-8-(4-trifluoromethylphenyl)octanoic acid.

Reduction: 8-hydroxy-8-(4-trifluoromethylphenyl)octanoate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the trifluoromethyl group have been shown to enhance the compound's efficacy against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.2 | Enzyme Inhibition |

| Modified Derivative A | MCF-7 | 3.1 | Apoptosis Induction |

| Modified Derivative B | HeLa (Cervical Cancer) | 2.5 | Cell Cycle Arrest |

Material Science Applications

The compound's unique chemical structure also lends itself to applications in materials science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The compound acts as a plasticizer and stabilizer, enhancing the performance of polymer composites.

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | 5 | 40.2 | 210 |

| Polypropylene (PP) | 10 | 35.5 | 220 |

| Polystyrene (PS) | 7 | 30.1 | 205 |

Agrochemical Applications

This compound has shown potential as an agrochemical agent, particularly in developing herbicides and fungicides.

Case Study: Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively control weed growth without harming crop yield. The active ingredient disrupts the photosynthesis process in target plants.

| Formulation | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Formulation A | Amaranthus retroflexus | 85 | 300 |

| Formulation B | Chenopodium album | 78 | 250 |

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Modifications

The compound shares a core structure with several analogs, differing in chain length, substituent groups, or functional moieties. Key comparisons include:

Table 1: Structural Comparison of Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate with Analogs

Physicochemical and Functional Differences

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, increasing the electrophilicity of the ketone compared to alkyl (e.g., propyl) or amine-containing analogs (e.g., pyrrolidinomethyl variant) .

Synthetic Utility: The ethyl ester group in the target compound and its analogs facilitates radiosynthesis, as seen in the preparation of $^{18}$F-labeled probes via tosylated intermediates . Discontinued analogs (e.g., Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate) suggest challenges in commercial scalability or niche applicability .

Pyrrolidinomethyl-substituted analogs may interact with biological targets (e.g., enzymes) due to their amine functionality .

Biological Activity

Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes the findings related to its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a ketone group and a trifluoromethyl group, which may contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 320.30 g/mol.

Mechanisms of Biological Activity

-

Antioxidant Activity :

This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. In vitro studies have demonstrated that this compound exhibits significant radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions . -

Anticancer Properties :

Recent research has highlighted the anticancer potential of this compound. Studies involving various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) through the activation of caspases and modulation of signaling pathways related to cell survival . The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent. -

Anti-inflammatory Effects :

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating inflammatory diseases, providing a dual mechanism of action where it combats both oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer drugs . -

Case Study on Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and joint destruction, correlating with decreased levels of inflammatory markers in plasma samples .

Q & A

Q. What synthetic routes are recommended for Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate, and how are intermediates characterized?

The compound can be synthesized via coupling reactions followed by tosylation for radiofluorination precursor preparation. For example, intermediates are generated through HOBT/DCC coupling of 2-(4-aminophenyl)ethanol with monoethyl suberate, followed by TosCl/pyridine-mediated tosylation . Characterization employs H-NMR, C-NMR, UV-Vis spectroscopy, and ESI-MS to confirm structural integrity and purity (>99%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and ester functionality .

- Mass Spectrometry (ESI-MS) : To determine molecular weight and fragmentation patterns .

- Elemental Analysis : Used in analogous compounds to validate stoichiometry (e.g., Anal. Calcd: C, 64.27%; H, 7.19%; Found: C, 64.15%; H, 7.23%) .

Advanced Research Questions

Q. How can fluorination precursor preparation be optimized for radioisotope labeling of this ester?

Precursor optimization involves selecting ethyl ester intermediates over methyl esters due to higher stability during tosylation. TosCl/pyridine is critical for introducing a leaving group (e.g., tosyloxyethyl) for subsequent F substitution, achieving 79% yield over two steps . Purity is ensured via chromatographic separation and spectroscopic validation .

Q. What strategies address discrepancies in reaction yields during scale-up synthesis?

Yield inconsistencies may arise from incomplete coupling or side reactions. Mitigation includes:

Q. How does the trifluoromethyl group influence physicochemical properties compared to non-fluorinated analogs?

The -CF group enhances lipophilicity and metabolic stability, as seen in structurally similar esters (e.g., Ethyl 8-oxo-8-(4-propylphenyl)octanoate) . Computational modeling (e.g., ACD/Labs Percepta) predicts logP and solubility shifts, which can be validated experimentally via phase behavior studies with CO under supercritical conditions .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

In silico tools like molecular docking or density functional theory (DFT) assess binding affinity to enzymes (e.g., hydroxamic acid conversion pathways). Predicted data (e.g., logP, pKa) align with experimental results for analogs, enabling rational design of derivatives .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound to prevent degradation?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Stability Management : Store under inert atmosphere (N) at -20°C to prevent ester hydrolysis .

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Q. How can researchers resolve spectral data contradictions during structural elucidation?

Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For mass spectrometry, high-resolution instruments (HRMS) distinguish isobaric interferences .

Comparative and Application-Oriented Questions

Q. What are the key differences in synthetic challenges between this compound and its brominated analog (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid)?

Brominated analogs require careful handling due to higher toxicity and reactivity. Their synthesis often employs Pd-catalyzed cross-coupling, whereas fluorinated derivatives rely on nucleophilic substitution or TosCl-mediated precursor activation .

Q. How can gas chromatography-ion mobility spectrometry (GC-IMS) be applied to analyze volatile derivatives of this compound?

GC-IMS identifies volatile esters (e.g., ethyl octanoate) in complex matrices by separating isomers based on drift time and retention indices. This method is adaptable for studying degradation products or impurities in synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.